molecular formula C21H37NO2P2 B1653196 rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide CAS No. 1788085-47-1

rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No. B1653196
CAS RN: 1788085-47-1
M. Wt: 397.5
InChI Key: TUYVJJFLJWCOEY-BVZFJXPGSA-N
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Description

The compound appears to contain a phosphine oxide group, which is a functional group consisting of a phosphorus atom bonded to an oxygen atom and three other groups. In this case, the other groups include two tert-butyl groups and a complex group containing a benzene ring and a dimethylamino group .


Molecular Structure Analysis

The compound likely has a tetrahedral geometry around the phosphorus atom due to the three groups and the oxygen atom attached to it .


Chemical Reactions Analysis

Phosphine oxides are often used in organic synthesis as ligands for metal catalysts or as reagents in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, phosphine oxides are stable compounds that are resistant to reduction .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. As a ligand, it could potentially influence the reactivity of a metal catalyst .

Safety and Hazards

Like many chemicals, proper safety precautions should be taken when handling this compound. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The use of phosphine oxides in organic synthesis is a well-established field, but there is always room for the development of new reactions and applications .

properties

IUPAC Name

(2S)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2P2/c1-19(2,3)25-17-15(22(10)11)13-12-14-16(17)24-18(25)26(23,20(4,5)6)21(7,8)9/h12-14,18H,1-11H3/t18-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYVJJFLJWCOEY-CPFIQGLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Reactant of Route 2
Reactant of Route 2
rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Reactant of Route 3
Reactant of Route 3
rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Reactant of Route 4
rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Reactant of Route 6
rel-Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

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